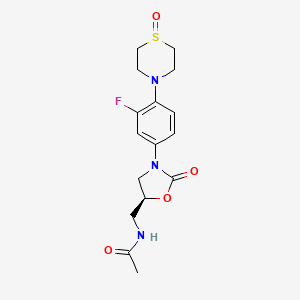
(S)-N-((3-(3-フルオロ-4-(1-オキシドチオモルフォリノ)フェニル)-2-オキソオキサゾリジン-5-イル)メチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PNU-101603は、オキサゾリジノン系抗菌剤であるステレゾリッドの sulfoxide 代謝物です。 薬剤感受性株および多剤耐性株を含む結核菌に対して優れた活性を示しています 。PNU-101603は、新しい抗結核薬レジメンにおける潜在的な役割について調査されています。
科学的研究の応用
PNU-101603 has several scientific research applications, including:
Chemistry: Studied for its chemical properties and reactions.
Biology: Investigated for its activity against Mycobacterium tuberculosis.
Medicine: Explored as a potential component of new antitubercular drug regimens.
Industry: Potential use in the development of new antimicrobial agents
準備方法
合成経路と反応条件
PNU-101603は、ステレゾリッドの代謝物として合成されます。 合成には、ステレゾリッドの酸化による sulfoxide 代謝物の形成が含まれます 。反応条件は通常、スルホキシド基を選択的に形成するために、制御された条件下で酸化剤を使用することを含みます。
工業的生産方法
PNU-101603の工業的生産方法は、広範に文書化されていません。ステレゾリッドの代謝物としてのステータスを考えると、大規模生産は、ステレゾリッドの合成後にPNU-101603への制御された酸化を含む可能性が高いです。
化学反応の分析
反応の種類
PNU-101603は、以下のものを含むさまざまな化学反応を起こします。
酸化: ステレゾリッドからPNU-101603への変換には、酸化が含まれます。
還元: スルホキシド基を親化合物に戻す可能性のある還元。
置換: 分子に存在する官能基を含む可能性のある置換反応。
一般的な試薬と条件
酸化剤: ステレゾリッドからPNU-101603を合成するために使用されます。
還元剤: PNU-101603をステレゾリッドに戻すために使用できます。
主要な製品
ステレゾリッドの酸化の主要な生成物は、PNU-101603です。さらなる反応では、使用される試薬と条件に応じてさまざまな誘導体が生成される可能性があります。
科学研究への応用
PNU-101603には、以下のものを含むいくつかの科学研究への応用があります。
化学: 化学的特性と反応について研究されています。
生物学: 結核菌に対する活性が調査されています。
医学: 新しい抗結核薬レジメンの潜在的な構成要素として探求されています。
作用機序
PNU-101603は、結核菌におけるタンパク質合成を阻害することによって効果を発揮します。 細菌のリボソームを標的にし、翻訳プロセスを阻害し、最終的に細菌細胞の死につながります 。 SQ109などの他の抗菌剤と組み合わせることで、化合物の活性が向上します .
類似化合物との比較
類似化合物
ステレゾリッド: PNU-101603の親化合物であり、同様の抗菌特性を持つオキサゾリジノンでもあります。
リネゾリッド: グラム陽性菌に対して活性のある別のオキサゾリジノン。
テジゾリッド: 有効性と安全性プロファイルが向上した新しいオキサゾリジノン.
独自性
PNU-101603は、結核菌に対する特異的な活性と、ステレゾリッドの代謝物としての役割により独自です。 SQ109などの他の抗菌剤の有効性を高める能力は、他の類似の化合物とさらに区別されます .
生物活性
(S)-N-((3-(3-fluoro-4-(1-oxidothiomorpholino)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, commonly referred to as Sutezolid, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role as an inhibitor of cysteine proteases. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21FN4O3S
- Molecular Weight : 353.41 g/mol
- CAS Number : 168828-58-8
Sutezolid primarily functions as an inhibitor of cysteine proteases, which are crucial enzymes involved in various biological processes, including protein degradation and cell signaling. The inhibition of these enzymes can disrupt the lifecycle of pathogens, making Sutezolid a candidate for treating infections caused by resistant strains of bacteria.
Antimicrobial Properties
Research indicates that Sutezolid exhibits significant antimicrobial activity against a range of pathogens, particularly Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Sutezolid
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Staphylococcus aureus | 1.0 µg/mL | |
| Escherichia coli | 2.0 µg/mL |
Case Studies
- Clinical Trials for Tuberculosis Treatment : A phase II clinical trial evaluated the efficacy of Sutezolid in patients with drug-resistant tuberculosis. Results showed a significant reduction in bacterial load after two weeks of treatment compared to the placebo group, highlighting its potential as a novel therapeutic agent in TB management .
- Inhibition of Cysteine Proteases : A study demonstrated that Sutezolid effectively inhibited cathepsins K and L, which are implicated in various diseases including cancer and inflammatory disorders. The compound was shown to reduce tumor growth in xenograft models by targeting these proteases .
Safety and Toxicity
While Sutezolid shows promise as an antimicrobial agent, safety profiles indicate potential toxicity at higher concentrations. Adverse effects noted in animal studies include mild hepatotoxicity and gastrointestinal disturbances. Monitoring and dose adjustments may be necessary during clinical applications .
特性
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4S/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-25(23)7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRIDZUNMXATND-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-60-2 |
Source


|
| Record name | Sutezolid sulfoxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C26337G9CY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














